4-(oxetan-2-yl)piperidine
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Overview
Description
4-(oxetan-2-yl)piperidine is a heterocyclic compound that features both an oxetane ring and a piperidine ring. The oxetane ring is a four-membered ring containing one oxygen atom, while the piperidine ring is a six-membered ring containing one nitrogen atom.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(oxetan-2-yl)piperidine typically involves the formation of the oxetane ring followed by the introduction of the piperidine ring. One common method is the intramolecular cyclization of suitable precursors. For example, the oxetane ring can be synthesized through [2+2] cycloaddition reactions, such as the Paternò–Büchi reaction, which involves the photochemical reaction of an alkene with a carbonyl compound .
Industrial Production Methods
Industrial production methods for this compound are less commonly reported in the literature. the principles of large-scale organic synthesis, such as optimizing reaction conditions, using cost-effective reagents, and ensuring high yields, would apply. The use of continuous flow reactors and other advanced technologies could potentially enhance the efficiency of industrial production .
Chemical Reactions Analysis
Types of Reactions
4-(oxetan-2-yl)piperidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxetane and piperidine derivatives.
Reduction: Reduction reactions can lead to the formation of reduced oxetane or piperidine rings.
Substitution: Nucleophilic substitution reactions can occur at the piperidine nitrogen or the oxetane oxygen.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like alkyl halides and acyl chlorides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxetane-2-carboxylic acid derivatives, while reduction could produce 4-(hydroxymethyl)piperidine .
Scientific Research Applications
4-(oxetan-2-yl)piperidine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and biological pathways.
Industry: The compound can be used in the development of new materials with specific properties, such as increased stability or reactivity
Mechanism of Action
The mechanism of action of 4-(oxetan-2-yl)piperidine involves its interaction with molecular targets and pathways. The oxetane ring can undergo ring-opening reactions, which can lead to the formation of reactive intermediates. These intermediates can interact with various biological molecules, potentially leading to therapeutic effects. The piperidine ring can also interact with receptors and enzymes, modulating their activity and leading to biological effects .
Comparison with Similar Compounds
Similar Compounds
Azetidine: Another four-membered ring compound containing a nitrogen atom.
Pyrrolidine: A five-membered ring compound containing a nitrogen atom.
Morpholine: A six-membered ring compound containing both oxygen and nitrogen atoms.
Uniqueness
4-(oxetan-2-yl)piperidine is unique due to the combination of the oxetane and piperidine rings. This dual-ring structure imparts distinct physicochemical properties, such as increased stability and reactivity, making it valuable for various applications in medicinal chemistry and materials science .
Properties
CAS No. |
1934863-95-2 |
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Molecular Formula |
C8H15NO |
Molecular Weight |
141.21 g/mol |
IUPAC Name |
4-(oxetan-2-yl)piperidine |
InChI |
InChI=1S/C8H15NO/c1-4-9-5-2-7(1)8-3-6-10-8/h7-9H,1-6H2 |
InChI Key |
SSSKIKZHGZLZMN-UHFFFAOYSA-N |
Canonical SMILES |
C1CNCCC1C2CCO2 |
Purity |
95 |
Origin of Product |
United States |
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